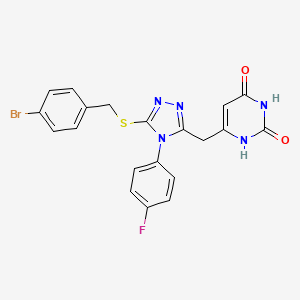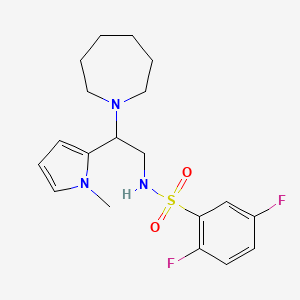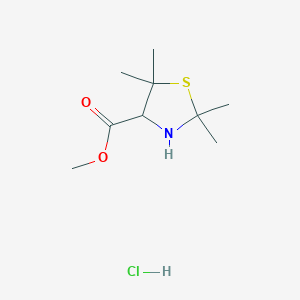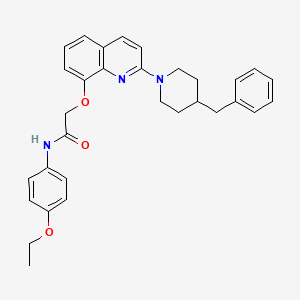![molecular formula C9H20N2O B2501397 rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis CAS No. 1592018-91-1](/img/structure/B2501397.png)
rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis, is a notable chemical entity characterized by its complex structure The compound belongs to a class of morpholine derivatives, where morpholine is a heterocyclic amine featuring both oxygen and nitrogen within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: The compound can be synthesized through a multi-step reaction sequence starting from a suitable morpholine derivative. For instance, one may initiate the process with the alkylation of morpholine using a halogenated precursor to introduce the 2,6-dimethyl substituents.
Route 2: An alternative approach involves the reductive amination of a ketone precursor with a suitable amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the compound can be produced on a larger scale using continuous flow reactors. This allows precise control over reaction conditions, improving yields and reducing by-products. The process may involve the catalyzed hydrogenation of intermediates, followed by purification using column chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: The compound may be reduced to yield alcohol derivatives.
Substitution: The amino group present in the compound makes it susceptible to nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology
In biological research, it is explored for its potential interactions with biological targets due to its structural similarity to natural compounds.
Medicine
Pharmacological studies investigate its potential as a lead compound for developing drugs targeting specific receptors or enzymes.
Industry
It is utilized in the synthesis of specialty chemicals and advanced materials, contributing to the development of innovative products.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the function of these biological macromolecules. The precise pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine
Propan-1-amine derivatives
Unique Attributes
The unique cis configuration of rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine imparts distinct stereochemical properties, influencing its reactivity and biological activity compared to its trans or other isomeric counterparts.
This compound's unique structure and versatile reactivity make it an exciting subject of study across multiple scientific disciplines.
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3/t7?,8-,9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSSMMIAROTMLD-CBLAIPOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

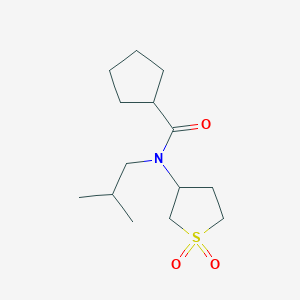
![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)
![ethyl 3-(4-methylphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)
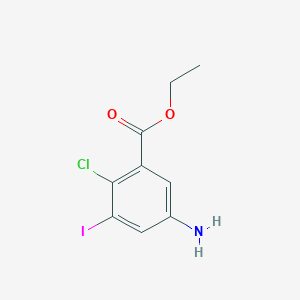
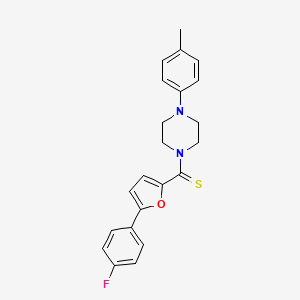

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)
![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)
